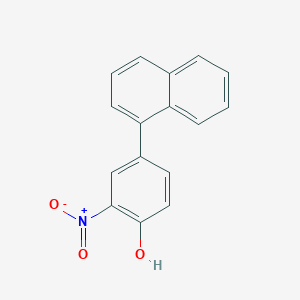
4-(Naphthalen-1-yl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Naphthalen-1-yl)-2-nitrophenol, 95% (4-NPN) is a nitroaromatic compound used in various scientific research applications. It is a pale yellow, crystalline solid with a melting point of 95-98°C. 4-NPN is a versatile compound that can be used as a reagent in organic synthesis and as a starting material in the synthesis of other compounds. It has been used in a wide range of studies, including organic synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-(Naphthalen-1-yl)-2-nitrophenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of heterocyclic compounds and as a starting material for the synthesis of other compounds. It has also been used in biochemistry and pharmacology studies, including studies of the metabolism of drugs and hormones, as well as studies of the effects of drugs on the central nervous system.
Wirkmechanismus
4-(Naphthalen-1-yl)-2-nitrophenol, 95% is a nitroaromatic compound that is metabolized by the cytochrome P450 enzyme system. It is converted to a reactive intermediate, which can then form covalent adducts with macromolecules such as proteins and DNA. The formation of covalent adducts can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The formation of covalent adducts with macromolecules can lead to a variety of biochemical and physiological effects. These effects can include changes in enzyme activity, changes in gene expression, changes in cell signaling, and changes in cell proliferation. The effects of 4-(Naphthalen-1-yl)-2-nitrophenol, 95% on biochemical and physiological processes can be both beneficial and detrimental, depending on the concentrations and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Naphthalen-1-yl)-2-nitrophenol, 95% is a versatile compound that has a wide range of applications in scientific research. It is relatively easy to synthesize and can be used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. However, 4-(Naphthalen-1-yl)-2-nitrophenol, 95% is toxic and should be handled with caution. It should be stored in a cool, dry place, away from light and moisture.
Zukünftige Richtungen
Future research on 4-(Naphthalen-1-yl)-2-nitrophenol, 95% could focus on exploring its potential applications in drug development and other areas of biochemistry and pharmacology. Additionally, further studies could be conducted to better understand its mechanism of action and biochemical and physiological effects. Other potential areas of research include investigating its potential as an inhibitor of enzymes involved in metabolic pathways, exploring its use as a biomarker for disease, and investigating its potential role in the development of new therapeutic agents.
Synthesemethoden
4-(Naphthalen-1-yl)-2-nitrophenol, 95% can be synthesized from naphthalene and nitrobenzene. The reaction involves the condensation of nitrobenzene with naphthalene in the presence of an acid catalyst, such as sulfuric acid. The resulting product is then purified by recrystallization from ethanol or methanol.
Eigenschaften
IUPAC Name |
4-naphthalen-1-yl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-16-9-8-12(10-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOSWVWGEOGUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-1-yl)-2-nitrophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%](/img/structure/B6382814.png)
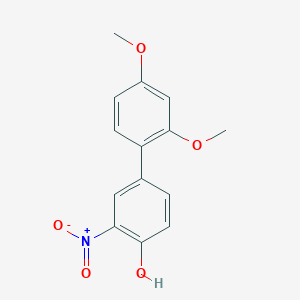

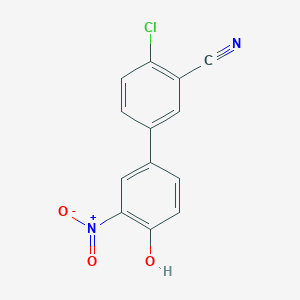

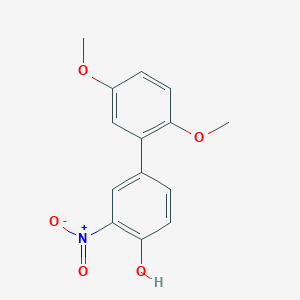



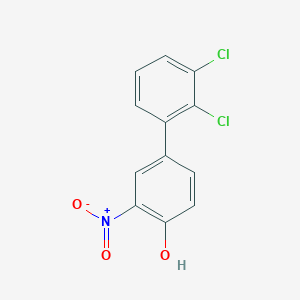
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrophenol, 95%](/img/structure/B6382893.png)